(S)-3,4,4-Trimethylpyrrolidin-3-amine
Description
(S)-3,4,4-Trimethylpyrrolidin-3-amine is a chiral pyrrolidine derivative featuring a stereogenic center at the C3 position (S-configuration) and three methyl substituents at positions 3, 4, and 4 of the five-membered amine ring. Its molecular formula is C₇H₁₆N₂, with a molecular weight of 128.22 g/mol (calculated). Pyrrolidine-based compounds are widely used in pharmaceutical and agrochemical research due to their structural rigidity, which enables precise interactions with biological targets.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(3S)-3,4,4-trimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6(2)4-9-5-7(6,3)8/h9H,4-5,8H2,1-3H3/t7-/m1/s1 |
InChI Key |
FQVKCXNHLQYEBV-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@]1(CNCC1(C)C)N |
Canonical SMILES |
CC1(CNCC1(C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4,4-Trimethylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,4-trimethylpyrrolidine and an appropriate amine source.
Chiral Resolution: The racemic mixture of 3,4,4-trimethylpyrrolidine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Amine Introduction: The resolved (S)-enantiomer is then reacted with an amine source under suitable conditions to introduce the amine group at the 3rd position.
Industrial Production Methods
Industrial production of (S)-3,4,4-Trimethylpyrrolidin-3-amine may involve large-scale chiral resolution processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3,4,4-Trimethylpyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines with different oxidation states.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-3,4,4-Trimethylpyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (S)-3,4,4-Trimethylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as neurotransmitter modulation in neurological research.
Comparison with Similar Compounds
Comparison with Similar Compounds
A structural and functional comparison of (S)-3,4,4-Trimethylpyrrolidin-3-amine with analogous pyrrolidine derivatives highlights key differences in substituents, stereochemistry, and inferred properties:
Table 1: Structural and Functional Comparison
Key Findings
The trifluoromethylpyrimidine group in the fluorinated analog () enhances electron-withdrawing properties, improving stability against oxidative degradation .
Stereochemical Influence :
- The S-configuration in the target compound and (S)-N-(4-methylbenzyl)pyrrolidin-3-amine contrasts with the R-configuration in the fluorinated analog (). Enantiomeric differences could lead to divergent binding affinities in chiral environments (e.g., enzyme active sites) .
Solubility and Bioavailability :
- Hydrochloride salt forms (e.g., ) improve aqueous solubility, critical for oral bioavailability. The target compound, as a free base, may require formulation adjustments for drug delivery .
Applications in Drug Discovery :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
